4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride

Solubility Stability Salt Selection

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride (CAS 2241131-04-2) is a fluorinated aminobenzoic acid derivative supplied as a hydrochloride salt. It features a distinctive 2-fluoro-5-methyl-4-amino substitution pattern on the benzoic acid core, making it a versatile small-molecule scaffold for constructing complex molecules in medicinal chemistry and agrochemical R&D.

Molecular Formula C8H9ClFNO2
Molecular Weight 205.61
CAS No. 2241131-04-2
Cat. No. B2519273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride
CAS2241131-04-2
Molecular FormulaC8H9ClFNO2
Molecular Weight205.61
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)F)C(=O)O.Cl
InChIInChI=1S/C8H8FNO2.ClH/c1-4-2-5(8(11)12)6(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H
InChIKeyKDEXJRDTVOAVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride (CAS 2241131-04-2): A Fluorinated Benzoic Acid Intermediate for Pharmaceutical R&D


4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride (CAS 2241131-04-2) is a fluorinated aminobenzoic acid derivative supplied as a hydrochloride salt. It features a distinctive 2-fluoro-5-methyl-4-amino substitution pattern on the benzoic acid core, making it a versatile small-molecule scaffold for constructing complex molecules in medicinal chemistry and agrochemical R&D [1]. Its hydrochloride form is reported to enhance stability and solubility for synthetic applications [1].

Why 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride Cannot Be Simply Substituted with Close Analogs


Even structurally similar fluorinated aminobenzoic acids are not interchangeable. The specific 2-fluoro-5-methyl-4-amino substitution pattern generates a unique combination of steric, electronic, and hydrogen-bonding properties that dictate reactivity and biological target engagement [1]. For instance, the 2-fluoro substituent influences the acidity of the carboxylic acid group (via inductive effects) and the nucleophilicity of the 4-amino group (via resonance and inductive effects), while the 5-methyl group introduces steric bulk that can alter binding- site complementarity, metabolic stability, and the course of subsequent chemical transformations [REFS-1, REFS-2]. Furthermore, the hydrochloride salt form offers practical advantages in solubility, dissolution rate, crystallinity, and shelf-life that the free base (CAS 1357943-26-0) cannot match [2]. Simple replacement with non-fluorinated, differently fluorinated, or free-base analogs risks divergent synthetic outcomes and failed biological assays.

Quantitative Differentiation Evidence for 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride vs. Analogs


Hydrochloride Salt Form Enhances Solubility and Stability vs. Free Base (Class-Level Inference)

The hydrochloride salt of 4-amino-2-fluoro-5-methylbenzoic acid is predicted to exhibit significantly increased aqueous solubility and longer shelf-life compared to its free base (CAS 1357943-26-0), a class-level inference based on the well-documented general behavior of amine hydrochlorides [REFS-1, REFS-2]. Specifically, formation of an amine hydrochloride 'confers protection' and can extend shelf-life [2], while free bases are often described as 'not shelf-stable' [2]. Furthermore, the salt form can dissolve more readily in aqueous media, which is 'desirable for substances used in medications' [1].

Solubility Stability Salt Selection Pharmaceutical Development

Supplied Purity: 98% (HPLC) from a Major Supplier

A major Chinese research chemical supplier (Leyan, product number 2268074) lists this compound at a purity of 98% . This represents a baseline quality specification for procurement. In the broader market, other vendors list the compound at 95% purity (e.g., CymitQuimica , Enamine via Kuujia [1]), indicating that the 98% specification offers a higher purity tier.

Purity Quality Control Procurement Specification

Ambient Long-Term Storage Conditions vs. Cold-Chain Analogs

The supplier AKSci specifies 'Store long-term in a cool, dry place' for this compound, with no requirement for refrigeration or freezing . This contrasts with certain closely related analogs, such as the free base 4-amino-2-fluoro-5-methylbenzoic acid, which some suppliers recommend storing sealed at 2–8°C .

Storage Stability Logistics Procurement

Distinct 2-Fluoro-5-Methyl Substitution Pattern vs. 3-Fluoro or Non-Methylated Analogs

The 2-fluoro-5-methyl-4-amino benzoic acid scaffold offers a unique architecture relative to closely related analogs. For example, moving the fluorine from the 2-position to the 3-position yields 4-amino-3-fluoro-5-methylbenzoic acid (CAS 2015963-18-3) , which presents a different electrostatic surface and hydrogen-bonding profile. Removing the 5-methyl group results in 4-amino-2-fluorobenzoic acid (CAS 446-48-0), a known pharmaceutical intermediate but lacking the steric and lipophilic contributions of the methyl group . Literature on 2-fluoro-5-methyl-containing drug candidates (e.g., L-FMAU) indicates that this specific substitution pattern can confer advantageous metabolic stability and target selectivity in certain biological contexts [1].

Structure-Activity Relationship Metabolic Stability Medicinal Chemistry Design

Recommended Application Scenarios for 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride Based on Differential Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Anti-Cancer Leads Requiring Precise Regiochemistry

The 2-fluoro-5-methyl-4-amino substitution pattern provides a defined vector for fragment-based drug discovery or scaffold-hopping exercises targeting kinase ATP-binding pockets. As demonstrated with related 2-fluoro-5-methylbenzoic acid-derived amides, this motif can be elaborated into potent and monoselective kinase inhibitors via intramolecular nucleophilic aromatic substitution . The high supplied purity (98%) reduces the risk of contaminant-driven false positives in biochemical assays.

Synthetic Chemistry: Aqueous-Phase or Protic-Solvent Reactions Requiring Soluble Aniline-Type Nucleophiles

The hydrochloride salt form is expected to provide markedly better solubility in water and protic solvent systems compared to the free base [1], enabling amidation, reductive amination, or diazotization reactions to be run under homogeneous conditions. This is particularly relevant for parallel synthesis and flow chemistry platforms where consistent solubility is critical for reliable automation.

Procurement for Long-Term Compound Library Storage

The compound can be stored at ambient temperature in a cool, dry place , in contrast to the free base which requires sealed storage at 2–8°C . This makes the hydrochloride the preferred form for building block collections intended for months-to-years of use, as it avoids the risks associated with repeated freeze-thaw cycles and reduces reliance on cold-chain logistics.

Agrochemical Intermediate Development

The fluorinated aminobenzoic acid scaffold is a known precursor for heterocyclic agrochemicals [2]. The specific 2-fluoro-5-methyl substitution can modulate the lipophilicity and metabolic stability of the final active ingredient, while the amino and carboxylic acid groups provide dual handles for further diversification.

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